

GPR120 Agonist-Mediated GLP-1 Secretion: A Technical Overview

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This technical guide provides an in-depth analysis of the effects of synthetic GPR120 agonists on Glucagon-Like Peptide-1 (GLP-1) secretion. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, primarily due to its role in mediating the secretion of incretin hormones.[1][2][3][4] This document outlines the core mechanisms, presents quantitative data from key studies, details experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of GPR120 agonists.

Core Mechanism of Action

GPR120 is a G-protein coupled receptor activated by medium and long-chain free fatty acids. [1][5] Synthetic agonists targeting GPR120 have been developed to harness its therapeutic potential. Upon activation in enteroendocrine L-cells of the intestine, GPR120 initiates a signaling cascade that results in the secretion of GLP-1.[1][6] GLP-1, in turn, plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting β -cell proliferation.[1][7]

The primary signaling pathway involves the coupling of GPR120 to G α q, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), culminating in the exocytosis of GLP-1-containing granules.[7] Additionally, evidence suggests the involvement of G α s and β -arrestin pathways in GPR120 signaling.[8]



Quantitative Data on GLP-1 Secretion

The following tables summarize the quantitative effects of various synthetic GPR120 agonists on GLP-1 secretion from in vitro and in vivo studies.

Table 1: In Vitro GLP-1 Secretion in Enteroendocrine Cell Lines

Agonist	Cell Line	Concentrati on	Fold Increase in GLP-1 (vs. control)	EC50	Reference
Metabolex-36	STC-1	Not Specified	Significant Increase	Not Specified	[8]
AZ13581837	STC-1	Not Specified	Significant Increase	Not Specified	[8]
TUG-891	STC-1, GLUTag	Not Specified	Not Specified	Not Specified	[7]
DFL23916	NCI-H716, STC-1	10 μΜ	~2.5 (NCI- H716), ~2.0 (STC-1)	~1 µM	[2][3][4]
GW9508	NCI-H716, STC-1	10 μΜ	~1.5 (NCI- H716), No significant effect (STC- 1)	Not Specified	[9]

Table 2: In Vivo Plasma GLP-1 Levels in Mice



Agonist	Mouse Model	Dose	Change in Total GLP-1	Time Point	Reference
Metabolex-36	Lean Male Mice	30 mg/kg (oral)	Significant Increase	60 min	[8]
AZ13581837	Lean Male Mice	18 mg/kg (oral)	Significant Increase	30 min	[8]
DFL23916	Healthy Mice	30 mg/kg (intracolonic)	Significant Increase in Portal Vein GLP-1	15 min	[2][4]

Experimental Protocols In Vitro GLP-1 Secretion Assay (STC-1 Cells)

This protocol describes a common method for assessing the effect of GPR120 agonists on GLP-1 secretion in the murine enteroendocrine STC-1 cell line.[8]

- Cell Culture: STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.
- Pre-incubation: The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). Cells are then pre-incubated in assay buffer (HBSS with Ca2+ and Mg2+, 20 mM HEPES, 0.1% BSA, and a DPP-4 inhibitor like sitagliptin) for 30 minutes at 37°C.[8]
- Agonist Treatment: The pre-incubation buffer is replaced with fresh assay buffer containing the GPR120 agonist at various concentrations or a vehicle control (e.g., 0.1% DMSO).
- Incubation: Cells are incubated for 2 hours at 37°C.[8]
- Supernatant Collection: The supernatant is collected from each well.



GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is measured
using a commercially available GLP-1 ELISA kit. A standard curve is generated to determine
the absolute concentrations.

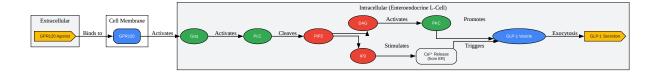
In Vivo Oral Glucose Tolerance Test (OGTT) and GLP-1 Measurement in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of a GPR120 agonist on glucose tolerance and GLP-1 secretion.[1][8]

- Animal Model: Male C57BL/6 mice are commonly used.[1] Animals are acclimatized and maintained on a standard diet.
- Fasting: Mice are fasted for a specified period (e.g., 6 or 12 hours) before the experiment.[1] [10]
- Agonist Administration: The GPR120 agonist or vehicle is administered orally (p.o.) at a specific dose.[1]
- Glucose Challenge: After a set time following agonist administration (e.g., 30 or 60 minutes), an oral glucose challenge (e.g., 2 g/kg) is given.[1][8]
- Blood Sampling (for Glucose): Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels.
- Blood Sampling (for GLP-1): For GLP-1 measurement, a separate cohort of animals may be used. Blood is collected at a specific time point (e.g., 30 or 60 minutes) after agonist administration. To measure GLP-1 in the portal vein, a terminal procedure is required where blood is collected directly from the portal vein.[2][4] Blood should be collected in tubes containing a DPP-4 inhibitor.
- Plasma Preparation: Blood samples are centrifuged to separate plasma.
- GLP-1 Measurement: Plasma GLP-1 levels (total or active) are determined using an ELISA kit.



Visualizations GPR120 Signaling Pathway for GLP-1 Secretion

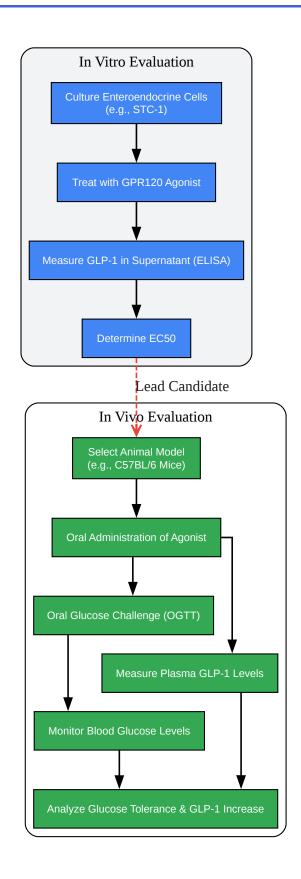


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Caption: GPR120 signaling cascade leading to GLP-1 secretion.

Experimental Workflow for Evaluating a GPR120 Agonist





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Caption: Workflow for GPR120 agonist evaluation.



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